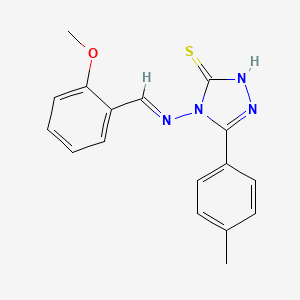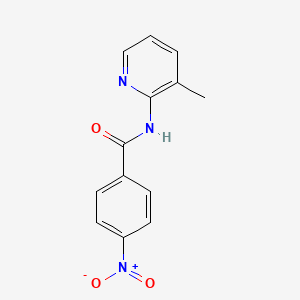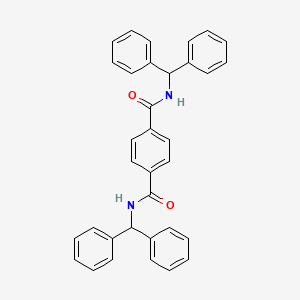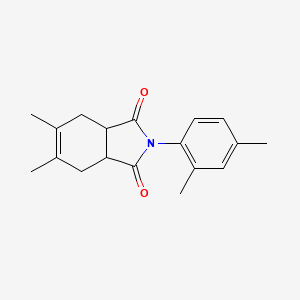
Acid violet 6 BN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid violet 6 BN, also known as C.I. Acid Violet 15, is a synthetic dye with the chemical formula C32H34N3O7S2Na. It is commonly used in various industries for its vibrant violet color. This compound is soluble in water and ethanol, making it versatile for different applications .
準備方法
Synthetic Routes and Reaction Conditions
Acid violet 6 BN is synthesized through a multi-step process involving the reaction of bis(4-(dimethylamino)phenyl)methanone with N-p-tolyl-m-phenetidine in the presence of phosphorus oxychloride. This reaction results in the formation of the sodium salt of the disulfonated compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes purification steps to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
Acid violet 6 BN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
科学的研究の応用
Acid violet 6 BN has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in titration experiments.
Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular structures.
Medicine: this compound is used in diagnostic assays and as a marker in various medical tests.
作用機序
The mechanism of action of acid violet 6 BN involves its interaction with specific molecular targets. In biological systems, the compound binds to cellular components, allowing for visualization under a microscope. The dye’s ability to bind to different molecules makes it useful in various diagnostic and research applications .
類似化合物との比較
Similar Compounds
Acid violet 49: Another synthetic dye with similar applications but different chemical properties.
Acid violet 7: Used in similar staining and dyeing applications but has a different molecular structure.
Acid violet 1: Employed in the textile industry and for similar research purposes.
Uniqueness
Acid violet 6 BN stands out due to its specific chemical structure, which provides unique properties such as solubility in water and ethanol, making it highly versatile for various applications. Its vibrant color and stability also make it a preferred choice in many industries .
特性
分子式 |
C32H34N3NaO7S2 |
|---|---|
分子量 |
659.8 g/mol |
IUPAC名 |
sodium;5-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-ethoxy-2-(4-methyl-3-sulfonatoanilino)benzenesulfonate |
InChI |
InChI=1S/C32H35N3O7S2.Na/c1-7-42-29-20-28(33-24-13-8-21(2)30(18-24)43(36,37)38)31(44(39,40)41)19-27(29)32(22-9-14-25(15-10-22)34(3)4)23-11-16-26(17-12-23)35(5)6;/h8-20H,7H2,1-6H3,(H2,36,37,38,39,40,41);/q;+1/p-1 |
InChIキー |
NJPHHFWBKREURF-UHFFFAOYSA-M |
正規SMILES |
CCOC1=CC(=C(C=C1C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)S(=O)(=O)[O-])NC4=CC(=C(C=C4)C)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether](/img/structure/B11997470.png)




![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997498.png)
![3-(2-naphthyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997501.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997530.png)
![[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B11997542.png)
![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11997547.png)

